molecular formula C12H19NO2 B13207945 1-{[(3-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol

1-{[(3-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol

Katalognummer: B13207945
Molekulargewicht: 209.28 g/mol
InChI-Schlüssel: LHDHZQVAZDSNHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{[(3-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol is an organic compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol . This compound is characterized by the presence of a methoxyphenyl group attached to an amino-methylpropanol backbone. It is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-{[(3-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol typically involves the reaction of 3-methoxybenzylamine with 2-methylpropan-2-ol under specific conditions. One common method includes the use of a Grignard reaction, where 3-bromoanisole reacts with a Grignard reagent to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-{[(3-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions typically yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-{[(3-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and is investigated for its potential therapeutic properties.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-{[(3-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group enhances its binding affinity to these targets, while the amino-methylpropanol backbone facilitates its solubility and transport within biological systems . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-{[(3-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol can be compared to similar compounds such as:

The presence of the methoxyphenyl group in this compound makes it unique, providing distinct chemical and biological properties that are not observed in its analogs.

Eigenschaften

Molekularformel

C12H19NO2

Molekulargewicht

209.28 g/mol

IUPAC-Name

1-[(3-methoxyphenyl)methylamino]-2-methylpropan-2-ol

InChI

InChI=1S/C12H19NO2/c1-12(2,14)9-13-8-10-5-4-6-11(7-10)15-3/h4-7,13-14H,8-9H2,1-3H3

InChI-Schlüssel

LHDHZQVAZDSNHP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(CNCC1=CC(=CC=C1)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.